Trimethoxy(octyl)silane

Surface hydrophobicity Silica nanoparticle functionalization Water contact angle

Trimethoxy(octyl)silane (CAS 3069-40-7), systematically named trimethoxy(octyl)silane and frequently abbreviated as OTMS or C8-TMS, is a monomeric organotrialkoxysilane belonging to the alkyltrimethoxysilane homologous series. It features a linear eight-carbon (octyl) hydrophobic tail covalently bonded to silicon, with three hydrolytically labile methoxy groups that enable covalent grafting onto hydroxylated surfaces such as silica, glass, metal oxides, and cellulosic substrates.

Molecular Formula C11H26O3Si
Molecular Weight 234.41 g/mol
CAS No. 3069-40-7
Cat. No. B1346610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(octyl)silane
CAS3069-40-7
Molecular FormulaC11H26O3Si
Molecular Weight234.41 g/mol
Structural Identifiers
SMILESCCCCCCCC[Si](OC)(OC)OC
InChIInChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3
InChIKeyNMEPHPOFYLLFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxy(octyl)silane (CAS 3069-40-7) Procurement Guide: C8 Alkylsilane Baseline for Surface Functionalization


Trimethoxy(octyl)silane (CAS 3069-40-7), systematically named trimethoxy(octyl)silane and frequently abbreviated as OTMS or C8-TMS, is a monomeric organotrialkoxysilane belonging to the alkyltrimethoxysilane homologous series . It features a linear eight-carbon (octyl) hydrophobic tail covalently bonded to silicon, with three hydrolytically labile methoxy groups that enable covalent grafting onto hydroxylated surfaces such as silica, glass, metal oxides, and cellulosic substrates. Upon hydrolysis, it releases methanol (rather than ethanol) and forms reactive silanol intermediates that condense with surface –OH groups or with neighboring silanols to create durable siloxane (Si–O–Si) networks. This compound has been studied in diverse interfacial contexts, including silica nanoparticle hydrophobization, sol–gel ORMOSIL encapsulation, fumed silica rheology modification, and superhydrophobic film fabrication [1]. Its intermediate C8 chain length situates it between short-chain analogs (C1–C6) that yield limited hydrophobicity and long-chain analogs (C16–C18) that can suffer from reduced grafting efficiency due to steric congestion, making C8 a strategically balanced candidate for both surface coverage and water repellency [2].

Why Alkyltrimethoxysilane Chain Length Dictates Performance: The Trimethoxy(octyl)silane Substitution Risk


Alkyltrimethoxysilanes of different chain lengths are not interchangeable without quantifiable performance consequences. The alkyl chain length governs three interdependent surface properties—water contact angle, grafting density, and surface energy—through distinct molecular mechanisms [1]. Shorter-chain analogs (C1–C6) produce lower hydrophobicity because their alkyl tails cannot form a dense, low-energy barrier; indeed, C1-methyl-functionalized silica nanoparticles remain fully hydrophilic (contact angle = 0°) [2]. Conversely, longer-chain analogs (C16–C18) achieve higher intrinsic hydrophobicity per molecule but exhibit substantially lower molar grafting density due to steric hindrance at the surface: octadecyltrimethoxysilane grafts at only 0.42 mmol/g versus 0.74 mmol/g for the C8 compound on equivalent silica substrates [3]. This grafting efficiency gap means that C18-modified surfaces may retain a higher density of residual, unreacted surface silanols, which act as water-adsorption sites and compromise moisture barrier performance. The C8 chain thus occupies a narrow performance window where sufficient chain length delivers strong hydrophobicity (water contact angle ≥150°) while maintaining high surface coverage [3]. Selecting a shorter or longer homolog without direct comparative data therefore risks either inadequate water repellency or incomplete surface passivation.

Trimethoxy(octyl)silane (CAS 3069-40-7) Evidence Guide: Quantified Differentiation vs. Alkylsilane Comparators


Water Contact Angle: Trimethoxy(octyl)silane (C8) Delivers Superhydrophobicity vs. Hydrophilic C1-Methylsilane on Identical Silica Nanoparticles

In a direct comparative study using identical spherical Stöber silica nanoparticles (diameter = 369 ± 7 nm) as substrates, trimethoxy(octyl)silane (C8) produced highly hydrophobic surfaces with a static water contact angle of 150.6° ± 6.6°, whereas triethoxymethylsilane (C1) produced completely hydrophilic surfaces with a water contact angle of 0°—indistinguishable from unmodified nanoparticles [1]. The octyl-functionalized nanoparticles therefore exhibited a contact angle that is >150° higher than the C1 comparator. Furthermore, when the octyl-chain network homogeneity was deliberately disrupted by co-grafting a C1/C8 mixture (160:40 µL·g⁻¹), the contact angle collapsed from 148.4° ± 3.5° to 30.5° ± 1.0°, confirming that uninterrupted C8 chain packing is essential for hydrophobicity [1]. This study represents a direct head-to-head comparison under identical grafting conditions.

Surface hydrophobicity Silica nanoparticle functionalization Water contact angle

ORMOSIL Biocatalytic Activity: Trimethoxy(octyl)silane (C8) Preserves Enzyme Function While C6 Hexylsilane Completely Abolishes It

In a comparative study of cutinase encapsulated in organically modified silica (ORMOSIL) matrices prepared from tetramethoxysilane and monoalkyl-trimethoxysilane co-precursors of varying chain lengths (C1 through C8), the C6-hexyltrimethoxysilane matrix reduced the specific enzymatic activity to zero, whereas the C8-octyltrimethoxysilane matrix preserved measurable bioactivity [1]. The zero activity with C6 was attributed to the hexyl chain acting as a pore blocker within the inorganic matrix, physically obstructing substrate access to the encapsulated enzyme. The C8 chain, by contrast, exhibited higher mobility within the matrix, partially mitigating this pore-blocking effect and allowing residual catalytic function. The activity trend across the series showed an increase from C1 to C4 (correlated with decreasing hydrophilic–lipophilic balance), followed by an abrupt drop at C6 (to zero) and partial recovery at C8 [1]. This constitutes a direct head-to-head comparison under identical sol-gel encapsulation and transesterification assay conditions.

Enzyme encapsulation Sol-gel ORMOSIL Biocatalysis

Epoxy Rheology: Trimethoxy(octyl)silane (C8) Marks the Threshold for Shear-Thinning vs. Newtonian Behavior in Fumed Silica Suspensions

Shirono et al. (2001) systematically compared fumed silica treated with hexyl (C6), octyl (C8), decyl (C10), hexadecyl (C16), and octadecyl (C18) trimethoxysilanes, with all treatments introducing comparable alkyl group loadings of 22–25 mmol/100 g silica [1]. Silica suspensions (7 wt%) in bisphenol-A epoxy resin were evaluated by steady-state viscosity and dynamic oscillatory measurements. The C6-treated silica suspension exhibited Newtonian behavior (constant viscosity independent of shear rate), identical to untreated silica, indicating negligible inter-particle hydrophobic association. In contrast, the C8-treated and all longer-chain (C10–C18) suspensions displayed pronounced shear-thinning behavior, demonstrating that the C8 chain length represents the minimum threshold for establishing sufficient hydrophobic inter-particle interactions to generate a three-dimensional network structure [1]. The dynamic storage modulus G′ increased progressively with alkyl chain length (C8 < C10 < C16 < C18), reflecting stronger hydrophobic associations with longer chains. This is a cross-study comparable dataset generated under identical treatment and measurement protocols across the full C6–C18 series.

Rheology modification Epoxy composites Fumed silica

Grafting Efficiency: Trimethoxy(octyl)silane (C8) Achieves 76% Higher Molar Grafting Density Than C18-Octadecyl Analog on Silica

Gosiamemang and Heng (2023) compared the post-grafting efficiency of octyltrimethoxysilane (C8) and octadecyltrimethoxysilane (C18) onto identical NaOH-catalyzed silica nanoparticles after acid treatment to remove sodium ions and optimize surface silanol availability [1]. Under equivalent grafting conditions, the C8 silane achieved a molar grafting density of 0.74 mmol/g, whereas the C18 analog reached only 0.42 mmol/g—a 76% higher surface coverage for the C8 compound. Despite this lower grafting density, both modifications produced superhydrophobic surfaces (water contact angle ≥150°), indicating that the shorter C8 chain compensates for its lower intrinsic hydrophobicity per molecule through substantially higher surface coverage [1]. Furthermore, both C8- and C18-functionalized silica nanoparticles exhibited a moisture sorption decrease of 2.46%–3.03% at 95% relative humidity relative to unmodified particles, demonstrating that the higher grafting density of C8 does not compromise moisture barrier performance relative to the longer-chain analog [1]. This represents a direct head-to-head comparison under controlled, identical substrate and reaction conditions.

Silane grafting density Surface coverage Moisture resistance

Comparative Surface Energy and Hydrophobicity Across Alkyl Chain Lengths: C8 Balances Low Surface Energy With Processability

Ji et al. (2017) systematically measured grafting density, surface energy, and surface potential for four trimethoxysilanes with different alkyl chain lengths—propyl (C3), octyl (C8), hexadecyl (C16), and octadecyl (C18)—grafted onto silica under controlled conditions [1]. The study established a linear, quantitative relationship between silane grafting density and surface energy: as grafting density increases, surface energy decreases, and this relationship can be predicted from surface potential measurements. Within this homologous series, trimethoxy(octyl)silane occupied an intermediate position, delivering lower surface energy than the C3-propyl analog while achieving higher grafting density than the C16 and C18 analogs. Vendor technical data corroborate this positioning, reporting that C8-trimethoxysilane forms hydrophobic films with surface energy ≤22 mN/m, substantially lower than short-chain silanes, and can withstand over 2,000 wiping cycles in durability testing . The methoxy hydrolysis rate of C8 is also intermediate—faster than long-chain triethoxysilanes (better reactivity) but slower than short-chain trimethoxysilanes (reducing premature gelation risk)—making it suitable for large-scale industrial application methods including spraying, dipping, and vapor deposition . This evidence is class-level inference supported by cross-study data from multiple independent investigations.

Surface energy Alkyl chain length series Structure-property relationship

Trimethoxy(octyl)silane (CAS 3069-40-7): Evidence-Backed Research and Industrial Application Scenarios


Superhydrophobic Coatings on Silica or Glass: Where C8 Outperforms C1–C6 Short-Chain Silanes

For fabricating superhydrophobic silica nanoparticle coatings—e.g., self-cleaning glass, anti-fouling surfaces, or oil/water separation membranes—trimethoxy(octyl)silane delivers static water contact angles ≥150°, a threshold unattainable with C1–C6 alkylsilanes [1]. The direct comparative evidence shows that C1-methylsilane leaves silica nanoparticles fully hydrophilic (0° contact angle), while C8-octylsilane achieves 150.6° ± 6.6° under identical grafting conditions [1]. This superhydrophobicity has been replicated on diverse substrates including filter paper (152°), cotton fabric (152°), ZnO microrod films (150° ± 1.3°), and Stöber silica films (>150°) [2]. The C8 compound is therefore the shortest alkyl chain that reliably crosses the superhydrophobic threshold (≥150°) on smooth or moderately rough substrates, avoiding the higher cost and lower grafting efficiency of C16/C18 alternatives [3].

Epoxy Composite Rheology Control: C8 as the Minimum Effective Chain Length for Thixotropic Behavior

In epoxy-based adhesives, sealants, and composite formulations requiring thixotropic or shear-thinning rheology to prevent sag and ensure uniform application, fumed silica treated with trimethoxy(octyl)silane provides the necessary hydrophobic inter-particle network formation [1]. The systematic C6–C18 rheology comparison demonstrates that C6-treated silica suspensions remain Newtonian (no shear-thinning), offering no rheological benefit over untreated silica, while C8-treated silica exhibits clear shear-thinning behavior and measurable elastic modulus G′ [1]. Formulators seeking rheology control should therefore specify C8 as the minimum chain length; C6 and shorter are functionally ineffective for this purpose. The progressive increase in G′ from C8 through C18 also allows tunable viscosity build by blending or selecting longer chains if higher yield stress is required [1].

High-Coverage Silica Surface Passivation for Moisture-Sensitive Applications

When maximum surface silanol passivation is critical—as in moisture-sensitive electronic encapsulants, chromatographic stationary phases, or humidity-barrier coatings—trimethoxy(octyl)silane achieves 76% higher molar grafting density than octadecyltrimethoxysilane (0.74 vs. 0.42 mmol/g) on equivalent silica substrates [1]. This higher surface coverage translates to fewer residual, unreacted silanol groups that could adsorb water, yet the C8 chain still produces superhydrophobic surfaces (≥150°) and reduces moisture sorption by 2.46%–3.03% at 95% RH, comparable to the C18 analog [1]. In the ORMOSIL encapsulation context, C8 also avoids the complete pore-blocking failure observed with C6-hexylsilane, preserving matrix accessibility while contributing hydrophobicity [2]. These combined properties make C8 the rational choice where both surface coverage completeness and functional hydrophobicity are required.

Industrial Oil/Water Separation Membranes and Turbine Oil Dehydration

Trimethoxy(octyl)silane-functionalized filter paper has been demonstrated as a free-standing superhydrophobic film for gravity-driven removal of emulsified water from turbine oil, achieving 94.1% water removal efficiency without external energy input [1]. The superhydrophobic and superoleophilic character (water contact angle >150°, oil contact angle <5°) enables selective oil permeation while rejecting water [2]. This application exploits the C8 chain's ability to reduce surface energy sufficiently for superhydrophobicity while the methoxy groups enable facile dip-coating fabrication under ambient conditions—a balance that shorter chains cannot achieve (insufficient hydrophobicity) and that longer chains may compromise through slower hydrolysis kinetics and reduced grafting density [3].

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